![molecular formula C16H11FO3 B11729671 (E)-2-(3-Fluorodibenzo[B,E]oxepin-11(6H)-ylidene)aceticacid](/img/structure/B11729671.png)
(E)-2-(3-Fluorodibenzo[B,E]oxepin-11(6H)-ylidene)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2E)-6-fluoro-9-oxatricyclo[9400?,?]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene]acetic acid is a complex organic compound characterized by its unique tricyclic structure and the presence of a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-6-fluoro-9-oxatricyclo[9.4.0.0?,?]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene]acetic acid typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the tricyclic core, introduction of the fluorine atom, and the final acetic acid moiety. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-6-fluoro-9-oxatricyclo[9.4.0.0?,?]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The fluorine atom or other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-[(2E)-6-fluoro-9-oxatricyclo[9.4.0.0?,?]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene]acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a starting point for the development of new bioactive molecules.
Medicine: Its unique structure could be explored for drug development, particularly in targeting specific biological pathways.
Industry: The compound could be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-[(2E)-6-fluoro-9-oxatricyclo[9.4.0.0?,?]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene]acetic acid involves its interaction with specific molecular targets. The fluorine atom and the tricyclic structure play key roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-methoxy-9-oxatricyclo[9.4.0.0 pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one
- 5-{[(2E)-6,12-difluoro-9-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene]methyl}-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
- {3-[(2E)-14-fluoro-9-oxatricyclo[9.4.0.0^{3,8}]pentadeca-3,5,7,12,14-pentaen-2-ylidene]propyl}dimethylamine
Uniqueness
Compared to these similar compounds, 2-[(2E)-6-fluoro-9-oxatricyclo[9.4.0.0?,?]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene]acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety. These features may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H11FO3 |
|---|---|
Molecular Weight |
270.25 g/mol |
IUPAC Name |
(2E)-2-(3-fluoro-6H-benzo[c][1]benzoxepin-11-ylidene)acetic acid |
InChI |
InChI=1S/C16H11FO3/c17-11-5-6-13-14(8-16(18)19)12-4-2-1-3-10(12)9-20-15(13)7-11/h1-8H,9H2,(H,18,19)/b14-8+ |
InChI Key |
VQIJNSMXUXHPOC-RIYZIHGNSA-N |
Isomeric SMILES |
C1C2=CC=CC=C2/C(=C\C(=O)O)/C3=C(O1)C=C(C=C3)F |
Canonical SMILES |
C1C2=CC=CC=C2C(=CC(=O)O)C3=C(O1)C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid](/img/structure/B11729588.png)
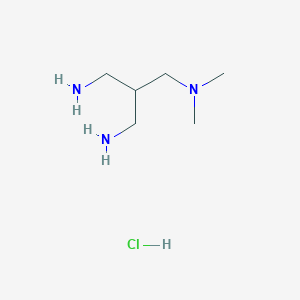
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11729607.png)


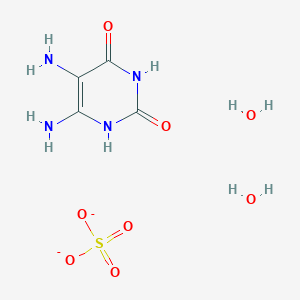
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11729633.png)
![Tert-butyl 2-[(dimethylamino)methylidene]-3-oxopiperidine-1-carboxylate](/img/structure/B11729635.png)
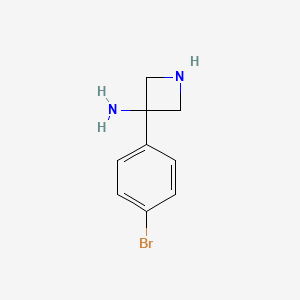
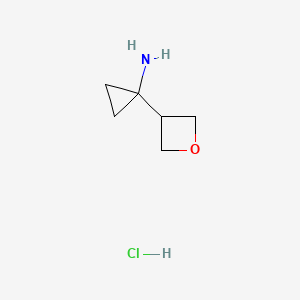
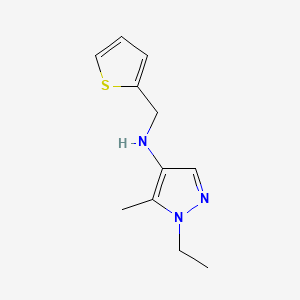
![1,5-Dimethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B11729645.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11729647.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11729653.png)
